REACTION_CXSMILES
|
[CH:1]([O:3][CH2:4][CH3:5])=[CH2:2].S(=O)(=O)(O)O.[CH2:11]=[CH:12][C:13]([CH2:16][CH2:17][CH:18]=[C:19]([CH3:21])[CH3:20])([CH3:15])[OH:14]>>[C:13]([O:14][CH:1]([O:3][CH2:4][CH3:5])[CH3:2])([CH2:16][CH2:17][CH:18]=[C:19]([CH3:21])[CH3:20])([CH:12]=[CH2:11])[CH3:15]
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Name
|
|
Quantity
|
216 g
|
Type
|
reactant
|
Smiles
|
C(=C)OCC
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
154 g
|
Type
|
reactant
|
Smiles
|
C=CC(O)(C)CCC=C(C)C
|
Type
|
CUSTOM
|
Details
|
the entire mixture is stirred for half an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into an 1 l reaction flask
|
Type
|
ADDITION
|
Details
|
is added over a 2 hour period at 30°C
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
Then 100 g of a 10-percent soda solution are added to the reaction mixture
|
Type
|
CUSTOM
|
Details
|
The organic upper layer is separated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C=C)(CCC=C(C)C)OC(C)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 186 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |